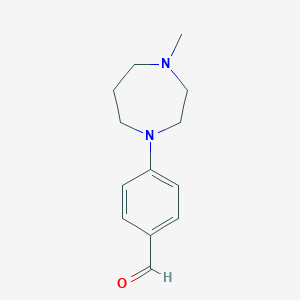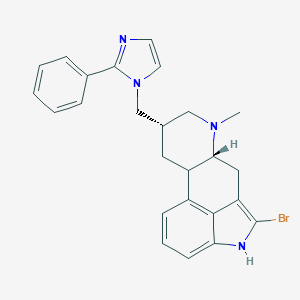
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, also known as BIMU-1, is a synthetic chemical compound that belongs to the ergoline family. BIMU-1 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism Of Action
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its anxiolytic and antipsychotic effects. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has a high affinity for dopamine receptors, specifically the D2 receptor, which may contribute to its antipsychotic effects.
Biochemical And Physiological Effects
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to decrease anxiety-like behavior in animal models. It has also been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has several advantages for lab experiments. It has a high affinity for specific receptors, which makes it a useful tool for studying the role of these receptors in various medical conditions. However, (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its effects may be dose-dependent, which can make it challenging to interpret results from experiments.
Future Directions
There are several future directions for research on (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline. One area of interest is its potential use in the treatment of anxiety disorders and schizophrenia. Further studies are needed to determine its efficacy and safety in these medical conditions. Another area of interest is its potential use in the treatment of substance use disorders. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to reduce cocaine self-administration in animal models, indicating its potential as a treatment for cocaine addiction. Additionally, further studies are needed to determine the optimal dosing and administration of (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline in animal models and humans.
Synthesis Methods
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can be synthesized using a multistep reaction process. The first step involves the reaction of 6-methyl-ergoline with bromine in the presence of a strong acid catalyst to form 2-bromo-6-methyl-ergoline. In the second step, 2-bromo-6-methyl-ergoline is reacted with 2-phenyl-1H-imidazole in the presence of a reducing agent to form (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline.
Scientific Research Applications
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to have anxiolytic and antipsychotic effects in preclinical studies, indicating its potential use in the treatment of anxiety disorders and schizophrenia.
properties
CAS RN |
162070-38-4 |
|---|---|
Product Name |
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline |
Molecular Formula |
C25H25BrN4 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(6aR,9S)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1 |
InChI Key |
VKABNRMTNPWHBD-STBDEFDDSA-N |
Isomeric SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
synonyms |
2-Bromo-6-methyl-8-alpha-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



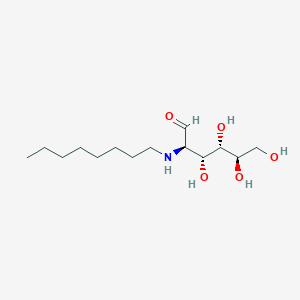

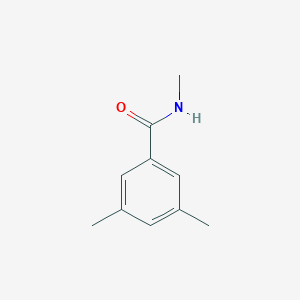

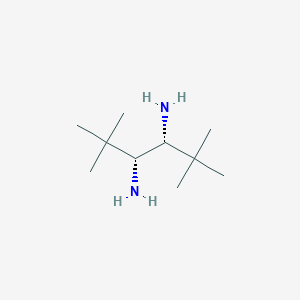
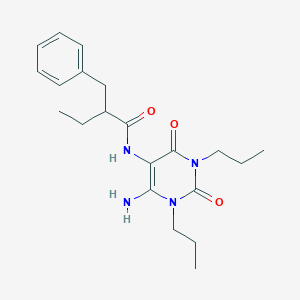
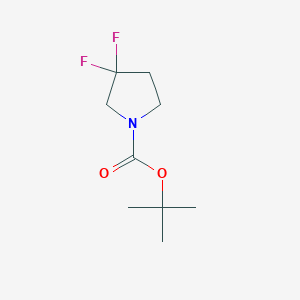
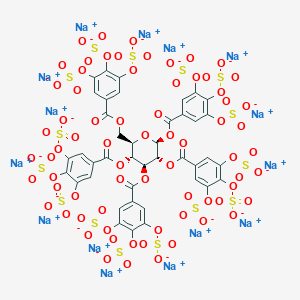
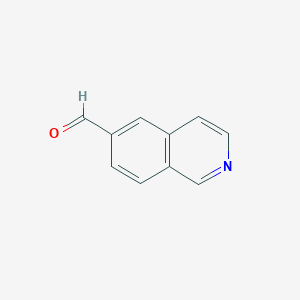
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
